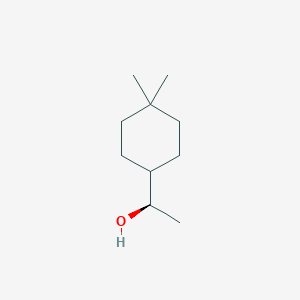

(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol, also known as a tertiary alcohol, is a compound with a unique molecular structure characterized by a cyclohexane ring with two methyl groups at the 4-position and a hydroxyl group attached to an ethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : CHO

- Molecular Weight : 188.32 g/mol

- CAS Number : 1423040-72-5

The compound is classified as a tertiary alcohol, which influences its reactivity and interaction with biological systems. The presence of the hydroxyl group allows it to participate in various chemical reactions, including oxidation and esterification.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Grignard Reaction : Reaction of 4,4-dimethylcyclohexanone with a Grignard reagent derived from ethylene oxide.

- Reduction Reactions : Chemoselective reduction of ketones or aldehydes under controlled conditions.

The biological activity of this compound primarily involves its interaction as an alcohol in metabolic pathways. Upon oxidation to its corresponding ketone, it may interact with enzymes involved in various metabolic processes or serve as a precursor for further synthetic transformations. Its ability to modulate enzyme activity suggests potential therapeutic applications.

Pharmacological Applications

Research indicates that this compound may have applications in the following areas:

- Beta-Adrenoceptor Agonists : It is noted as an intermediate in the synthesis of (R,R)-formoterol tartrate, which acts as a β2-adrenoceptor agonist used in asthma treatment.

- Fragrance Ingredients : The compound has been studied for its use as a fragrance material due to its pleasant olfactory properties.

Toxicological Assessments

Toxicological studies on similar compounds have indicated potential skin irritation and sensitization effects. The safety profile of this compound needs thorough investigation to ensure safe application in consumer products.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Fragrance Chemistry

One of the primary applications of (1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is in the fragrance industry. Its pleasant olfactory properties make it suitable for use as a fragrance ingredient in perfumes and personal care products. The compound contributes to the overall scent profile by imparting a fresh and floral note, which is particularly desirable in high-end fragrances.

Case Study: Fragrance Formulation

A study on the formulation of a floral fragrance revealed that incorporating this compound enhanced the complexity and depth of the scent. The compound was blended with other aroma chemicals to create a balanced fragrance that appealed to consumers' preferences for fresh and natural scents.

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Example: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated that these compounds could inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Solvent in Organic Synthesis

Another significant application of this compound is as a solvent in organic synthesis. Its non-polar nature makes it suitable for dissolving various organic compounds, facilitating reactions that require specific solvation conditions.

Application in Reaction Mechanisms

In synthetic organic chemistry, this compound has been employed as a solvent in reactions such as nucleophilic substitutions and eliminations. Its ability to stabilize transition states can lead to improved yields and selectivity in chemical reactions.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Fragrance Chemistry | Ingredient in perfumes | Enhances floral notes |

| Pharmaceuticals | Potential antimicrobial agent | Inhibits bacterial growth |

| Organic Synthesis | Solvent for organic reactions | Improves yield and selectivity |

Propiedades

IUPAC Name |

(1R)-1-(4,4-dimethylcyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXBBGBKSFZOCF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.